6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a bicyclic core structure with a ketone group at position 2. Key structural features include:
- 6-Fluoro substitution: Enhances electronic effects and metabolic stability .
- 4-Fluorobenzenesulfonyl group: Introduces strong electron-withdrawing properties, influencing binding affinity and solubility .
The compound’s molecular weight is approximately 428.4 g/mol (calculated from analogs in ). Its synthesis likely involves halogenation, sulfonylation, and alkylation steps, as seen in related quinolinones .
Properties
IUPAC Name |
6-fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO3S/c1-15-3-2-4-16(11-15)13-26-14-22(23(27)20-12-18(25)7-10-21(20)26)30(28,29)19-8-5-17(24)6-9-19/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYQKOPITIDEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and solvents to ensure high yield and purity . Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atoms and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C23H17F2NO3S
- Molecular Weight : 425.45 g/mol
- IUPAC Name : 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
- SMILES Notation : Cc1ccc(CN(C=C2S(c(cc3)ccc3F)(=O)=O)c(ccc(F)c3)c3C2=O)cc1
This structure allows the compound to interact with various biological targets, making it a candidate for several applications.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one exhibit significant anticancer properties. The fluorinated groups enhance the compound's ability to penetrate cell membranes and interact with intracellular targets. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The sulfonamide group present in the compound has been associated with antimicrobial activity. Research has demonstrated that similar compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis. This makes 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one a potential candidate for developing new antibiotics .
Drug Discovery
Screening Libraries
6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is included in various screening libraries for drug discovery. It is part of libraries focused on cardiovascular diseases and protein-protein interactions, indicating its potential utility in identifying novel therapeutic agents . The compound's unique structure allows it to serve as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
Biochemical Applications
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its ability to interact with specific enzyme active sites makes it a valuable tool for elucidating biochemical pathways and developing enzyme inhibitors that could lead to new therapeutic strategies .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Activity | Showed effective inhibition of Gram-positive bacteria, suggesting potential as a new antibiotic agent. |
| Study C | Enzyme Inhibition | Identified as a competitive inhibitor of a key metabolic enzyme, providing insights into its mechanism of action. |
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The fluorine atoms and sulfonyl groups play a crucial role in binding to these targets and modulating their activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The 4-fluorobenzenesulfonyl group in the target compound reduces logP compared to the chloro analog, improving solubility while retaining high protein binding .
- Roginolisibum’s morpholine substituents confer superior solubility but lower logP, reflecting its distinct pharmacokinetic profile .
Notes on Clinical and Research Relevance
- The 4-fluorobenzenesulfonyl moiety is a strategic choice for balancing potency and solubility, as seen in FDA-approved kinase inhibitors .
- Substituent positioning (e.g., 3-MeBz vs. 4-MeBz) aligns with structure-activity relationship (SAR) studies showing that meta-substituted benzyl groups enhance target specificity .
Biological Activity
6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, often referred to as 6-F-PSM-QM, is a fluorinated quinolone compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which includes a fluorinated quinolone core, a sulfonyl group, and multiple aromatic rings. The presence of fluorine atoms is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications.
Chemical Structure and Properties
The molecular formula of 6-F-PSM-QM is , with a molecular weight of approximately 433.45 g/mol. Its structural features contribute to its biological activity:
- Fluorinated Core : The fluorine atoms increase lipophilicity and metabolic stability.
- Aromatic Rings : These structures can facilitate interactions with biological targets.
- Sulfonyl Group : Known for its role in enhancing solubility and reactivity.
Antibacterial Activity
Fluorinated quinolones are well-documented for their antibacterial properties. Research indicates that 6-F-PSM-QM may exhibit significant antibacterial effects due to its structural similarity to established quinolone antibiotics. The mechanism typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to impaired DNA replication.
Antifungal and Antiviral Properties
Beyond antibacterial effects, quinolones have been explored for antifungal and antiviral activities. Preliminary studies suggest that 6-F-PSM-QM may also possess these properties, warranting further investigation into its efficacy against various pathogens.
Anticancer Potential
The compound's complex structure could also allow it to interact with cancer cell pathways. Some studies on related quinolone derivatives have shown promising anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial potency of several fluorinated quinolones against Gram-positive and Gram-negative bacteria. 6-F-PSM-QM demonstrated comparable or superior activity to traditional antibiotics like ciprofloxacin.
- Antifungal Activity : In vitro tests against Candida species revealed that 6-F-PSM-QM inhibited fungal growth effectively, suggesting potential for treating fungal infections.
- Anticancer Activity : In cellular assays, 6-F-PSM-QM was shown to induce apoptosis in breast cancer cells, indicating its potential as an anticancer agent.
Synthesis Pathways
The synthesis of 6-F-PSM-QM involves several key steps:
- Formation of the Quinoline Core : Utilizing condensation reactions to create the initial heterocyclic structure.
- Fluorination : Selective introduction of fluorine atoms through electrophilic fluorination techniques.
- Sulfonation : Adding the sulfonyl group to enhance solubility and reactivity.
- Final Arylation : Attaching the aryl moiety (3-methylphenyl) through coupling reactions.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C23H17F2NO3S |
| Molecular Weight | 433.45 g/mol |
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal Activity | Inhibitory against Candida species |
| Anticancer Activity | Induces apoptosis in breast cancer cells |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, starting with the preparation of the dihydroquinolin-4-one core, followed by sulfonylation at position 3 and benzylation at position 1. Key reagents include 4-fluorobenzenesulfonyl chloride and (3-methylphenyl)methyl halides. Optimization requires:
- Temperature control : Reactions often proceed at 60–80°C for sulfonylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Catalysts : Use of triethylamine or DMAP improves sulfonylation efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. How should researchers characterize this compound’s structural and chemical properties?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorobenzenesulfonyl protons at δ 7.8–8.2 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] at m/z 484.1) .
- HPLC : Reverse-phase C18 columns assess purity (>98% for biological assays) .
Q. What are the primary biological targets or mechanisms associated with this compound?
Preliminary studies on analogous dihydroquinolin-4-one derivatives suggest:
- Kinase inhibition : Interaction with ATP-binding pockets via sulfonyl and fluorophenyl groups .
- Apoptosis induction : Caspase-3/7 activation in cancer cell lines (e.g., IC = 8.5–12 µM in MCF-7 and colon carcinoma models) .
- Anti-inflammatory activity : Suppression of TNF-α and IL-6 in murine models .
Advanced Research Questions
Q. How can researchers resolve low yield or purity during scale-up synthesis?
Common challenges include:
- Byproduct formation : Monitor intermediates via TLC and optimize stoichiometry (e.g., 1.2 equiv. of sulfonyl chloride reduces unreacted quinoline) .
- Solvent removal : Rotary evaporation under reduced pressure (<40°C) prevents thermal degradation .
- Crystallization issues : Use mixed solvents (e.g., acetone/hexane) for better crystal lattice formation .
Q. How should contradictory biological activity data across cell lines be analyzed?
Discrepancies in IC values (e.g., 8.5 µM vs. 32 µM in different assays) may arise from:
- Cell line variability : Test in ≥3 cell lines (e.g., MCF-7, A549, HT-29) to confirm target specificity .
- Assay conditions : Standardize incubation time (48–72 hr) and serum concentration (10% FBS) .
- Metabolic stability : Use liver microsome assays to assess CYP450-mediated degradation .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Focus on modifying substituents:
- Sulfonyl group : Replace 4-fluorobenzenesulfonyl with 3-methylbenzenesulfonyl to alter lipophilicity (logP) .
- Benzyl group : Substitute (3-methylphenyl)methyl with (4-methoxyphenyl)methyl to enhance solubility .
- Fluorine position : Compare 6-fluoro vs. 7-fluoro analogs for potency shifts .
Methodological Recommendations
- Crystallography : Single-crystal X-ray diffraction resolves conformational flexibility of the dihydroquinolinone core .
- Computational modeling : Dock the compound into kinase domains (e.g., PDB: 2JDO) using AutoDock Vina to predict binding modes .
- Toxicology screening : Use zebrafish embryos for rapid in vivo toxicity profiling (LC > 50 µM recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
